4-Chloro-1-ethyl-3-iodo-1H-pyrazole
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Overview
Description
4-Chloro-1-ethyl-3-iodo-1H-pyrazole: (CAS number: 1520231-06-4) is a chemical compound with the following properties:
- Chemical formula: C5H6ClIN2
- Molecular weight: 256.47 g/mol
- Density: 2.03 g/cm3 (predicted)
- Boiling point: 280.4 °C (predicted)
Preparation Methods
Synthetic Routes: The synthetic routes for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole involve the introduction of chlorine and iodine atoms onto a pyrazole ring. Specific methods include halogenation reactions.
Reaction Conditions:- Halogenation reactions typically use halogenating agents such as chlorine or iodine.
- The reaction conditions may involve solvents like acetonitrile or dichloromethane.
- Temperature and time play crucial roles in achieving the desired product.
Industrial Production: Industrial-scale production methods may vary, but they generally follow the same principles as laboratory synthesis.
Chemical Reactions Analysis
Reactions:
Halogenation: The compound undergoes halogenation reactions, where chlorine and iodine atoms replace hydrogen atoms on the pyrazole ring.
Substitution: The halogenated compound can participate in substitution reactions with nucleophiles.
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in a solvent.
Iodination: Iodine or N-iodosuccinimide (NIS) in a suitable solvent.
Major Products: The major products are 4-chloro-1-ethyl-3-iodo-1H-pyrazole derivatives resulting from halogenation and substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism of action for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Comparison with Similar Compounds
While 4-Chloro-1-ethyl-3-iodo-1H-pyrazole is unique due to its specific halogenation pattern, similar compounds include 3-chloro-1-ethyl-4-iodopyrazole . These related compounds share structural features but differ in the arrangement of halogen atoms.
Properties
Molecular Formula |
C5H6ClIN2 |
---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
4-chloro-1-ethyl-3-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3 |
InChI Key |
HDYOKPFMDJCKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)I)Cl |
Origin of Product |
United States |
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